Cas no 1179-87-9 (Pregn-4-ene-3,20-dione,16,17-[(1-phenylethylidene)bis(oxy)]-, (16a)- (9CI))
1179-87-9 structure
Product Name:Pregn-4-ene-3,20-dione,16,17-[(1-phenylethylidene)bis(oxy)]-, (16a)- (9CI)
Numéro CAS:1179-87-9
Le MF:C29H36O4
Mégawatts:448.593749046326
CID:198404
PubChem ID:102011
Update Time:2025-04-19
Pregn-4-ene-3,20-dione,16,17-[(1-phenylethylidene)bis(oxy)]-, (16a)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Pregn-4-ene-3,20-dione,16,17-[(1-phenylethylidene)bis(oxy)]-, (16a)- (9CI)
- 16.α.,17.α.-Dihydroxyprogesterone acetophenonide
- 16-alpha,17-dihydroxy-alpha-methylbenzylidenedioxyprogesterone
- (4aR,4bS,6aS,6bS,9aR,10aS,10bR)-6b-acetyl-4a,6a,8-trimethyl-8-p
- 16alpha,17alpha-Dihydroxyprogesterone acetophenide
- 16alpha,17alpha-Dihydroxyprogesterone acetophenonide
- Droxone Isomer I
- NSC 67831
- NSC 68280
- Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha)- (9CI)
- Pregn-4-ene-3,20-dione, 16alpha,17-dihydroxy-, cyclic acetal with acetophenone (8CI)
- AKOS025311208
- (16alpha(R))-16,17-((1-Phenylethylidene)bis(oxy))-pregn-4-ene-3,20-dione
- NSC-68280
- CCG-221227
- Pregn-4-ene-3,20-dione, 16alpha,17-dihydroxy-, cyclic acetal with acetophenone
- NSC67831
- DTXSID401017068
- 16.alpha.,17.alpha.-Dihydroxyprogesterone acetophenide
- UNII-T379IG5RV1
- 16.ALPHA.,17.ALPHA.-DIHYDROXYPROGESTERONEACETOPHENIDE
- 16alpha,17alpha-Dihydroxyprogesteroneacetophenide
- CHEMBL2105993
- 24356-94-3
- (1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
- NSC68280
- Deladroxone (TN)
- 16.alpha.,17.alpha.-Dihydroxyprogesterone acetophenonide
- ALGESTONE ACETOPHENIDE
- CHEBI:34168
- Algestone Acetophonide
- D02809
- Q27115862
- Q-101391
- T379IG5RV1
- NSC-67831
- PREGN-4-ENE-3,20-DIONE, 16,17-((1-PHENYLETHYLIDENE)BIS(OXY))-, (16.ALPHA.)-
- EINECS 214-649-4
- HMS3715F16
- 16.alpha.,17-Dihydroxyprogesterone acetophenide
- Pregn-4-ene-3, 16.alpha.,17-dihydroxy-, cyclic acetal with acetophenone
- Bovitrol
- A854254
- 1179-87-9
- 16alpha,17-(1-phenylethane-1,1-diyldioxy)pregn-4-ene-3,20-dione
- Pregn-4-ene-3, 16,17-[(1-phenylethylidene)bis(oxy)]-, (16.alpha.)-
- (1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.0?,?.0?,?.0??,??]icos-17-en-16-one
- Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha)-
-
- Piscine à noyau: 1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1
- La clé Inchi: AHBKIEXBQNRDNL-BXXPAUNWSA-N
- Sourire: O1C(C2C=CC=CC=2)(C)O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(CC[C@]5(C)[C@H]4CC[C@]3(C)[C@]12C(C)=O)=O
Propriétés calculées
- Qualité précise: 448.26148
- Masse isotopique unique: 448.26135963g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 2
- Complexité: 901
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 10
- Le xlogp3: 4.6
- Surface topologique des pôles: 52.6Ų
Propriétés expérimentales
- Le PSA: 52.6
Pregn-4-ene-3,20-dione,16,17-[(1-phenylethylidene)bis(oxy)]-, (16a)- (9CI) Littérature connexe
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
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Changzhou Guanjia Chemical Co., Ltd
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